2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromo-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2-methylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methylphenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of methylphenyl derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Amino-5-(4-bromo-2-methylphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazole
Comparison: 2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Biological Activity
2-Amino-5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole is a member of the thiadiazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. This article provides a detailed examination of its biological activity, supported by research findings and case studies.
Structural Characteristics
The structural composition of this compound includes:
- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms.
- Substituents : The presence of bromine and methyl groups on the phenyl ring enhances its reactivity and biological efficacy.
The biological activity of this compound primarily involves interactions with specific molecular targets. Notably, it has been shown to:
- Inhibit certain kinases or enzymes involved in cell proliferation.
- Exhibit antimicrobial properties against various pathogens.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Key findings include:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 3.29 µg/mL against the HCT116 human colon cancer cell line and 10 µg/mL against the H460 lung cancer cell line .
- Selectivity : Studies have shown selectivity for cancer cells over normal cells, indicating a potential therapeutic advantage .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- It has been reported to inhibit the growth of several bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent .
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, a comparison with similar thiadiazole derivatives is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Bromine at para position | Moderate anticancer activity |
2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole | Chlorine instead of bromine | Lower reactivity compared to brominated analogs |
2-Amino-5-(2-methylphenyl)-1,3,4-thiadiazole | Methyl group instead of halogens | Lacks halogen-induced electronic effects |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cytotoxic Properties : A review compiled data from various studies showing that derivatives of 1,3,4-thiadiazoles exhibit cytotoxic properties against multiple cancer cell lines. The most active derivatives had IC50 values ranging from 0.74 to 10 µg/mL .
- Antimicrobial Efficacy : Another study reported that certain thiadiazole derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
5-(5-bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGXXKNKCLEOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.